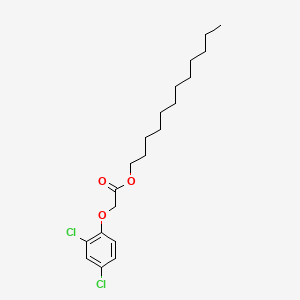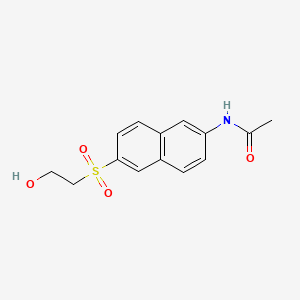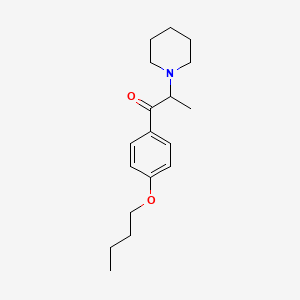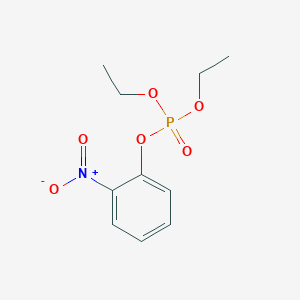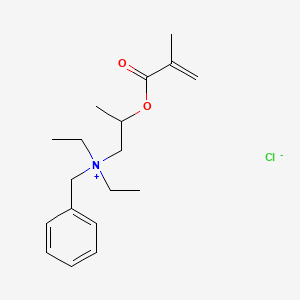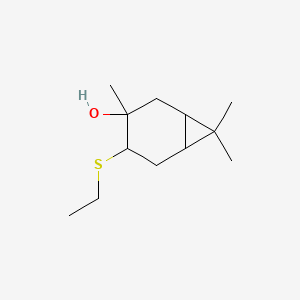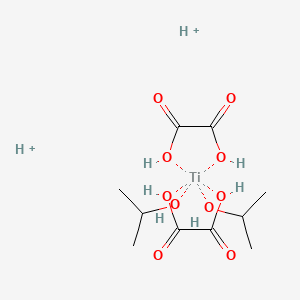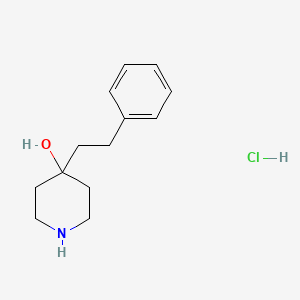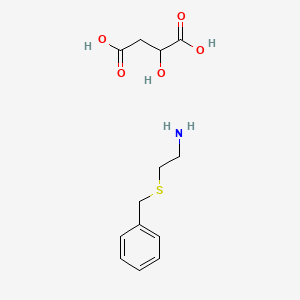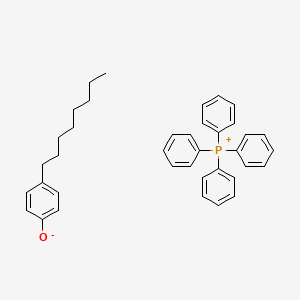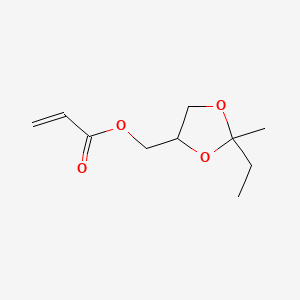
2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester, also known as Vinyldioxolan, is an organic compound with the chemical formula C10H16O4. It is a colorless liquid that is soluble in organic solvents such as alcohols and ethers. This compound is used as an intermediate in organic synthesis and as an additive in polymers and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester involves several steps:
Reaction of 2-Ethyl-2-methyl-1,3-dioxolan-4-ol with 2-Chloropropionyl Chloride: This reaction occurs at a temperature of 0-5°C for 2-3 hours, resulting in the formation of 2-Ethyl-2-methyl-1,3-dioxolan-4-one.
Addition of Trimethylamine: The reaction mixture is then treated with trimethylamine at 0-5°C for 1 hour.
Separation and Purification: The product is separated using an ether layer, and the solvent is evaporated to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers used in coatings and adhesives.
Substitution Reactions: It can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution Reactions: Nucleophiles like amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed, with reaction temperatures ranging from room temperature to reflux.
Major Products Formed
Polymers: Used in coatings and adhesives.
Substituted Derivatives: Various functionalized compounds depending on the nucleophile used.
Carboxylic Acid and Alcohol: Products of hydrolysis.
Scientific Research Applications
2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its role in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate active ingredients, making it useful in drug delivery systems. The ester group can also participate in hydrolysis reactions, releasing the active compound in a controlled manner .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, methyl ester:
2-Propenoic acid, 3-phenyl-, methyl ester:
Uniqueness
2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester is unique due to the presence of the dioxolan ring, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring biocompatibility and controlled release .
Properties
CAS No. |
69701-99-1 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-4-9(11)12-6-8-7-13-10(3,5-2)14-8/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
VWAQEEYHYXPMHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(O1)COC(=O)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


